

Preparation of 2% CTAB Solution for Molecular Biology Applications

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Compound of Interest

Compound Name: *Heptadecyltrimethylammonium
Bromide*

Cat. No.: *B1640526*

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Application Note & Protocol

Introduction

Cetyltrimethylammonium bromide (CTAB) is a cationic detergent that is widely used in molecular biology for the isolation of genomic DNA from various sources, particularly from plant tissues.[1][2][3] The CTAB buffer system is highly effective at separating DNA from polysaccharides and polyphenols, which are common contaminants in plant extracts that can inhibit downstream enzymatic reactions such as PCR.[1][2][3] This document provides a detailed protocol for the preparation of a 2% CTAB solution, an essential reagent for researchers, scientists, and drug development professionals engaged in nucleic acid purification.

Principle

The CTAB DNA extraction method utilizes the properties of the cationic detergent CTAB to precipitate DNA. In a solution with a low salt concentration, CTAB forms a complex with nucleic acids, leading to their precipitation. Conversely, at high salt concentrations, polysaccharides are precipitated while nucleic acids remain in solution.[1] The protocol described here involves the use of a high-salt buffer to effectively remove polysaccharides and other inhibitors, ensuring the isolation of high-quality genomic DNA.

Reagents and Materials

Stock Solutions

It is recommended to prepare concentrated stock solutions of the buffer components to ensure accuracy and consistency.

Component	Stock Concentration
Tris-HCl, pH 8.0	1 M
EDTA, pH 8.0	0.5 M
NaCl	5 M

2% CTAB Lysis Buffer Components

The following table outlines the components required for the preparation of the 2% CTAB lysis buffer.

Component	Function
CTAB (Cetyltrimethylammonium bromide)	Cationic detergent that lyses cell membranes and forms a complex with DNA.
Tris-HCl (Tris(hydroxymethyl)aminomethane hydrochloride)	Buffering agent to maintain a stable pH (typically pH 8.0) for DNA stability. [2] [4]
EDTA (Ethylenediaminetetraacetic acid)	Chelating agent that sequesters divalent cations (e.g., Mg ²⁺), which are cofactors for DNases, thereby protecting the DNA from degradation. [2] [4]
NaCl (Sodium chloride)	Helps to remove polysaccharides and maintain DNA in solution at high concentrations (typically 1.4 M). [1] [2] [4]
PVP (Polyvinylpyrrolidone) (Optional)	Binds to polyphenolic compounds, which can otherwise interfere with DNA purification and downstream applications. [1] [2] [5]
β-mercaptoethanol (Optional)	A reducing agent that helps to denature proteins and inhibit nucleases. It should be added fresh to the buffer just before use due to its volatility and instability. [5] [6] [7]
Sterile deionized water	Solvent for the buffer components.

Experimental Protocol

This protocol describes the preparation of 100 mL of 2% (w/v) CTAB Lysis Buffer. Adjust the volumes accordingly for different final volumes.

Preparation of 100 mL of 2% CTAB Lysis Buffer

Reagent	Final Concentration	Amount for 100 mL
CTAB	2% (w/v)	2 g
Tris-HCl, pH 8.0	100 mM	10 mL of 1 M stock
EDTA, pH 8.0	20 mM	4 mL of 0.5 M stock
NaCl	1.4 M	28 mL of 5 M stock
Sterile deionized water	-	to 100 mL
PVP (optional)	1-2% (w/v)	1-2 g
β-mercaptoethanol (optional)	0.2% (v/v)	200 μL (add just before use)

Step-by-Step Procedure

- Weighing CTAB: In a 250 mL beaker or flask, weigh 2 g of CTAB powder.
- Adding Water: Add approximately 60 mL of sterile deionized water.
- Dissolving CTAB: Heat the solution to 65°C on a hot plate with constant stirring to dissolve the CTAB powder.^[7] The solution will be milky at first and will become clear once the CTAB is fully dissolved.
- Adding Buffer Components: Once the CTAB is dissolved, add 10 mL of 1 M Tris-HCl (pH 8.0), 4 mL of 0.5 M EDTA (pH 8.0), and 28 mL of 5 M NaCl.^[7]
- Adding Optional PVP: If using PVP, add 1-2 g of PVP powder and stir until it is completely dissolved.
- Adjusting Volume: Transfer the solution to a 100 mL graduated cylinder and adjust the final volume to 100 mL with sterile deionized water.
- Sterilization: Filter-sterilize the solution using a 0.22 μm filter.
- Storage: Store the 2% CTAB solution at room temperature.^[8] Some protocols suggest storing at -20°C, but be aware that CTAB may precipitate upon freezing and will need to be warmed to 65°C to redissolve before use.^[7]

- Adding β -mercaptoethanol: If the protocol for DNA extraction requires β -mercaptoethanol, add 200 μ L to the 100 mL of CTAB buffer immediately before use.^{[5][6]} This step should be performed in a fume hood due to the pungent and hazardous nature of β -mercaptoethanol.

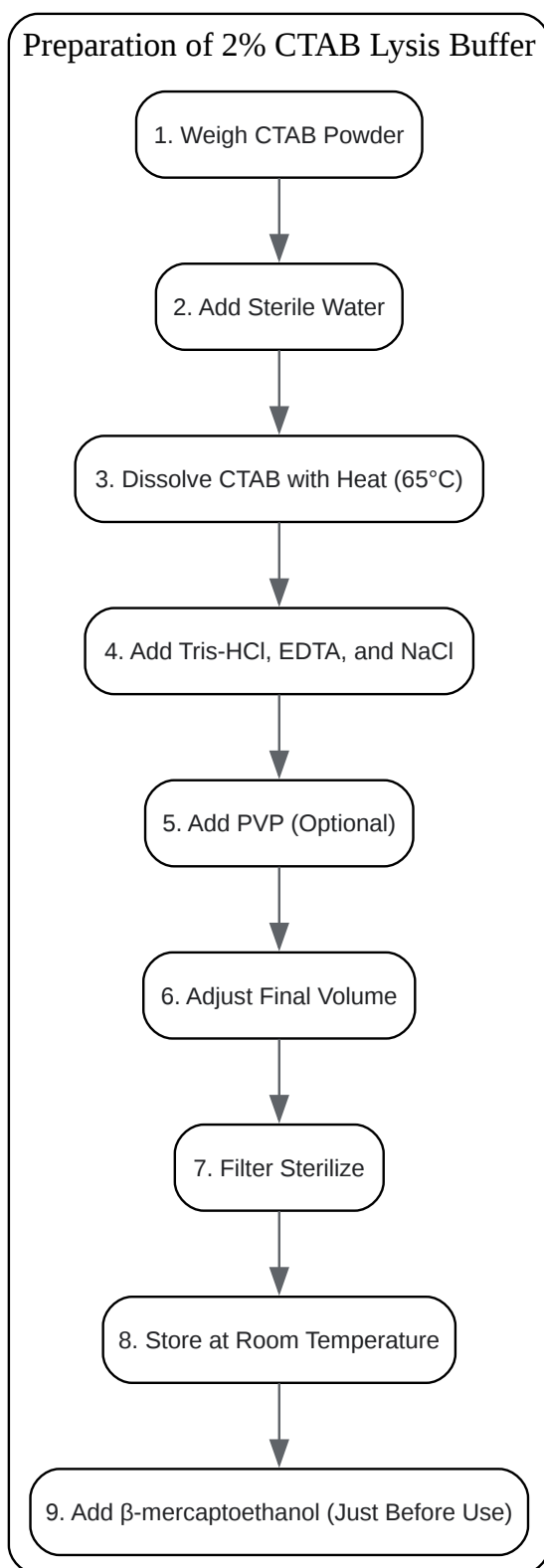
Quality Control

- pH Check: After preparation, verify that the pH of the solution is 8.0 using a calibrated pH meter.
- Visual Inspection: The final solution should be clear and free of any precipitates. If precipitation occurs during storage, gently warm the solution at 65°C to redissolve the components before use.

Safety Precautions

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the chemicals.
- CTAB: CTAB is a hazardous substance. Avoid inhalation of the powder and contact with skin and eyes.
- β -mercaptoethanol: This chemical is toxic and has a strong, unpleasant odor. Handle it exclusively in a well-ventilated fume hood.

Workflow Diagram



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Caption: Workflow for the preparation of a 2% CTAB solution.

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